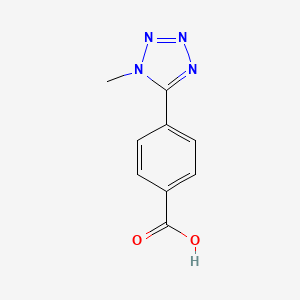

4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid

Description

The Role of Tetrazole-Carboxylate Ligands in Modern Coordination Chemistry and Materials Science

Tetrazole-carboxylate ligands are a class of bifunctional organic molecules that have garnered substantial interest in the fields of coordination chemistry and materials science. nih.gov Their defining feature is the presence of both a tetrazole ring and a carboxylic acid group. This dual functionality allows them to act as versatile linkers, or ligands, in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov

The tetrazole group, with its multiple nitrogen atoms, offers a variety of coordination modes, enabling it to bridge multiple metal centers. nih.gov Simultaneously, the carboxylate group provides another robust coordination site. This versatility in binding allows for the formation of diverse and intricate multidimensional structures. nih.gov The resulting CPs and MOFs often exhibit interesting and potentially useful properties, including porosity, luminescence, magnetism, and catalytic activity. The ability to tune these properties by modifying the organic ligand makes tetrazole-carboxylate systems a fertile ground for the design of new functional materials.

Academic Significance of 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic Acid and Analogous Structures

Within the family of tetrazole-carboxylate ligands, this compound represents a specific and important derivative. The parent compound, 4-(1H-tetrazol-5-yl)benzoic acid, has been utilized in the synthesis of coordination polymers. nih.gov The methylation of the tetrazole ring at the N1 position, to give this compound, has significant implications for its coordination behavior. This modification blocks one of the potential coordination sites on the tetrazole ring, which can influence the resulting framework structure and its properties.

The study of such N-substituted analogues is crucial for a deeper understanding of structure-property relationships in coordination polymers. By systematically altering the ligand design, for instance, by changing the position of the substituent on the tetrazole ring or the phenyl ring, chemists can fine-tune the architecture and functionality of the resulting materials. The academic significance of this compound and its analogues, therefore, lies in their potential to create novel materials with tailored properties for applications in areas such as gas storage, separation, and catalysis.

While detailed research findings specifically on this compound are not extensively available in publicly accessible literature, its structural features suggest its utility as a valuable building block in crystal engineering and the development of new metal-organic materials. The foundational knowledge gained from studying analogous structures, such as the unmethylated parent compound, provides a strong basis for predicting the coordination behavior and potential applications of this N-methylated derivative.

For comparative purposes, the crystallographic data for the parent compound, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, is presented below. This data highlights the structural parameters of a closely related molecule and serves as a reference for potential studies on its methylated counterpart.

Table 1: Crystallographic Data for 4-(1H-tetrazol-5-yl)benzoic acid monohydrate nih.gov

| Parameter | Value |

| Formula | C₈H₆N₄O₂·H₂O |

| Molecular Weight | 208.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.914(2) |

| b (Å) | 5.219(2) |

| c (Å) | 34.720(13) |

| β (°) | 91.00(3) |

| Volume (ų) | 890.4(6) |

| Z | 4 |

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methyltetrazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)9(14)15/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMCXXODMGTCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318928 | |

| Record name | 4-(1-methyltetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501662-54-0 | |

| Record name | 4-(1-methyltetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Synthetic Pathways for 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic Acid

The construction of the tetrazole ring and its linkage to the benzoic acid scaffold can be achieved through several synthetic strategies, each with its own set of advantages and mechanistic intricacies.

A plausible multi-step synthesis can be conceptualized as follows:

Esterification of 4-cyanobenzoic acid: To protect the carboxylic acid group, 4-cyanobenzoic acid can be converted to its corresponding methyl or ethyl ester using standard esterification methods, such as Fischer esterification.

Tetrazole formation: The cyano group of the ester is then converted to a tetrazole ring. This is most commonly achieved through a [3+2] cycloaddition reaction with an azide (B81097) source.

N-methylation: The resulting tetrazole can exist as a mixture of N1 and N2 tautomers. Selective methylation is then carried out to introduce the methyl group at the N1 position of the tetrazole ring. Reagents like methyl iodide or dimethyl sulfate (B86663) are often employed in the presence of a base.

Hydrolysis: The final step involves the hydrolysis of the ester group to afford the target carboxylic acid.

This modular approach allows for the synthesis of a variety of analogues by changing the starting benzoic acid derivative or the alkylating agent.

While less common for the initial construction of the tetrazole ring in this specific molecule, nucleophilic substitution reactions can be employed to introduce a pre-formed 1-methyl-1H-tetrazol-5-yl group onto an aromatic ring. For example, a suitably activated benzoic acid derivative, such as one bearing a good leaving group (e.g., a halogen) at the 4-position, could potentially react with a nucleophilic 1-methyl-1H-tetrazole species.

In a related context, 1-methyl-1H-tetrazole-5-thiol has been used as a nucleophile in substitution reactions with other heterocyclic systems. For instance, it has been shown to participate in the nucleophilic ring-opening of bicyclic vinyl aziridines under mild, aqueous conditions, demonstrating its competency as a nucleophile. mdpi.com Similarly, it has been used in nucleophilic aromatic substitution reactions with highly activated substrates like pentafluoropyridine, where substitution occurs at the 4-position. researchgate.net These examples suggest that a nucleophilic 1-methyltetrazole (B91406) derivative could be a viable partner in substitution reactions with appropriately activated benzoic acid derivatives, although this approach for the direct synthesis of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid is not as widely documented as cycloaddition methods.

The [3+2] cycloaddition reaction between a nitrile and an azide is the most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles. nih.gov In the context of synthesizing the parent compound, 4-(1H-tetrazol-5-yl)benzoic acid, the starting material is 4-cyanobenzoic acid. This reaction involves the treatment of the nitrile with an azide source, such as sodium azide, often in the presence of a catalyst.

The mechanism of this transformation is believed to proceed through the formation of a vinyl azide-like intermediate, which then undergoes cyclization to the tetrazole ring. The reaction is often catalyzed by Lewis acids, such as zinc bromide, or Brønsted acids. nih.gov The use of catalysts is crucial for overcoming the activation barrier of the reaction and allowing it to proceed under milder conditions. For example, the synthesis of 4-(1H-tetrazol-5-yl)benzoic acid has been reported via the reaction of 4-cyanobenzoic acid with sodium azide in the presence of zinc bromide under hydrothermal conditions. nih.gov

The choice of solvent and reaction conditions can significantly influence the reaction rate and yield. Various catalytic systems have been developed to improve the efficiency and substrate scope of this cycloaddition, including the use of solid-supported catalysts for easier product purification. The subsequent methylation of the NH of the tetrazole ring leads to the final product.

Table 1: Examples of Catalytic Systems for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst | Azide Source | Solvent | Temperature (°C) | Yield (%) |

| Zinc Bromide | Sodium Azide | Water | 140 | High |

| Dibutyltin Oxide | Trimethylsilyl Azide | Toluene | Reflux | 92 |

| Graphene Oxide | Sodium Azide | DMF | 120 | 91-95 |

Note: Yields are for representative 5-substituted-1H-tetrazoles and may vary depending on the specific nitrile substrate.

In certain synthetic contexts, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs), the tetrazole ring can be formed in situ. This technique involves the simultaneous reaction of the nitrile precursor and the azide source in the presence of a metal salt. The metal ion can act as a template, promoting the cycloaddition reaction and directly coordinating to the newly formed tetrazole ligand. This approach streamlines the synthesis of complex supramolecular structures. While not a standard method for the synthesis of the free carboxylic acid, it highlights the robustness of the tetrazole-forming reaction under various conditions.

For example, the in situ synthesis of tetrazole-containing complexes has been achieved by reacting 3-cyanobenzoic acid with sodium azide in the presence of cadmium nitrate (B79036) under hydrothermal conditions, yielding a coordination polymer incorporating the 3-(1H-tetrazol-5-yl)benzoate ligand. nih.govpsu.edu This demonstrates that the cycloaddition can be integrated into a one-pot procedure for the construction of more complex molecular architectures.

Process Optimization for High-Yield Synthesis of this compound Analogues

Optimizing the synthesis of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid and its analogues is crucial for both laboratory-scale research and potential industrial applications. Key parameters for optimization include reaction time, temperature, catalyst loading, and solvent choice. The development of heterogeneous catalysts, such as graphene oxide, has been shown to provide high yields for the synthesis of 5-substituted-1H-tetrazoles with the added benefit of catalyst recyclability. rsc.org

For the N-methylation step, regioselectivity is a critical factor, as methylation can occur at either the N1 or N2 position of the tetrazole ring. The ratio of the two isomers is influenced by the reaction conditions, including the solvent, base, and alkylating agent. Careful optimization is required to maximize the formation of the desired N1-methyl isomer.

Table 2: Factors Influencing Yield and Regioselectivity in Tetrazole Synthesis and Alkylation

| Parameter | Influence on Cycloaddition | Influence on N-Alkylation |

| Catalyst | Increases reaction rate and yield; can be homogeneous or heterogeneous. | Not directly applicable. |

| Solvent | Affects solubility of reagents and can influence reaction rate. | Polarity can influence the N1/N2 isomer ratio. |

| Temperature | Higher temperatures generally increase reaction rates but can lead to side products. | Can affect the regioselectivity of alkylation. |

| Base | Not typically used in the cycloaddition step. | Choice of base can significantly impact the N1/N2 isomer ratio. |

| Alkylating Agent | Not applicable. | The nature of the alkylating agent can influence regioselectivity. |

Chemical Transformations and Functional Group Manipulations of the Benzoic Acid Moiety

The benzoic acid moiety of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid offers a handle for further chemical transformations and functional group manipulations. The carboxylic acid group can undergo a variety of reactions common to this functional group, allowing for the synthesis of a diverse range of derivatives. libretexts.org

Standard reactions of the carboxylic acid group include:

Esterification: Conversion to esters can be achieved through Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide after conversion to the carboxylate salt. msu.edu

Amide formation: The carboxylic acid can be coupled with amines to form amides. This typically requires the activation of the carboxylic acid, for example, by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-(1-methyl-1H-tetrazol-5-yl)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.org

These transformations allow for the incorporation of the 4-(1-methyl-1H-tetrazol-5-yl)phenyl scaffold into a wide array of larger molecules, such as polymers, peptides, and other biologically active compounds. The tetrazole ring is generally stable under the conditions required for these transformations of the carboxylic acid group. mdpi.com

Mechanistic Studies of Tetrazole Ring Formation and Functionalization

The formation of the 5-substituted tetrazole ring in the precursor to 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, namely 4-(1H-tetrazol-5-yl)benzoic acid, proceeds through the reaction of 4-cyanobenzoic acid with an azide source, typically sodium azide. The mechanism of this transformation has been a subject of considerable debate, with evidence pointing towards both concerted and stepwise pathways. The subsequent methylation of the tetrazole ring introduces further complexity, with the potential for substitution at two different nitrogen atoms.

The formation of a tetrazole ring from a nitrile and an azide can be conceptualized as a [3+2] cycloaddition reaction. In a concerted mechanism, the bond-forming events occur simultaneously in a single transition state. researchgate.net Theoretical studies, often employing density functional theory (DFT) calculations, have been instrumental in probing the energetics of this pathway. mdpi.comresearchgate.net

For the reaction between an organic azide and a nitrile, a concerted [2+3] cycloaddition is the most likely pathway. researchgate.net This is particularly true for reactions involving highly activated nitriles. researchgate.net The reaction is generally regioselective, leading to the formation of a single isomer. researchgate.net However, when using azide salts like sodium azide, the situation is more complex due to the ionic nature of the azide.

Computational studies have explored the concerted cycloaddition of both neutral hydrazoic acid (HN₃) and the azide anion (N₃⁻) to various nitriles. The activation barriers for these reactions are influenced by the electronic nature of the substituent on the nitrile. researchgate.net Electron-withdrawing groups on the nitrile generally lower the activation energy, making the reaction more favorable. mdpi.com In the context of synthesizing 4-(1H-tetrazol-5-yl)benzoic acid from 4-cyanobenzoic acid, the carboxylic acid group (or its conjugate base) acts as an electron-withdrawing group, which would facilitate the cycloaddition.

The table below summarizes theoretical activation barriers for the concerted cycloaddition of methyl azide and hydrazoic acid to different nitriles, illustrating the effect of substituents.

| Nitrile Substituent | Dipole | Activation Barrier (kcal/mol) |

| Methyl | MeN₃ | Data not specified in search results |

| Methyl | HN₃ | Data not specified in search results |

| Fluorine | MeN₃ | Data not specified in search results |

| Fluorine | HN₃ | Data not specified in search results |

| Methylsulfonium | MeN₃ | Data not specified in search results |

| Methylsulfonium | HN₃ | Data not specified in search results |

| This table is illustrative of the types of data generated in computational studies on concerted cycloaddition mechanisms. Specific values for the reaction leading to 4-(1H-tetrazol-5-yl)benzoic acid were not available in the provided search results. |

An alternative to the concerted mechanism is a stepwise pathway involving the formation of a distinct intermediate. In the case of tetrazole synthesis from nitriles and azide salts, this typically involves the nucleophilic attack of the azide anion on the carbon atom of the nitrile group. researchgate.net This initial addition would form a linear imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring.

Quantum chemical calculations have suggested that for reactions involving azide salts, particularly in the presence of a proton source (such as ammonium (B1175870) salts), a stepwise mechanism is often more favorable than a direct [2+3] cycloaddition. researchgate.net The presence of a proton source can activate the nitrile, making it more susceptible to nucleophilic attack. researchgate.net The proposed intermediate in this pathway is more stable than the transition state of the concerted reaction. researchgate.net

The general scheme for the stepwise pathway is as follows:

Nitrile Activation: The nitrile is activated by a proton or a Lewis acid.

Nucleophilic Attack: The azide anion attacks the activated nitrile to form an imidoyl azide intermediate.

Cyclization: The imidoyl azide undergoes intramolecular cyclization to yield the tetrazolate anion.

Protonation: Protonation of the tetrazolate anion gives the final tetrazole product.

The subsequent methylation of the synthesized 4-(1H-tetrazol-5-yl)benzoic acid to yield 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid also proceeds through a stepwise mechanism. The tetrazolate anion, formed by deprotonation of the N-H bond, acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide). This reaction can lead to a mixture of N1 and N2-methylated isomers. researchgate.net The ratio of these isomers is influenced by factors such as the nature of the substituent at the 5-position, the solvent, and the counter-ion. researchgate.net Generally, electron-withdrawing substituents and increased steric bulk at the 5-position favor methylation at the N2 position. researchgate.net

Nitrile activation is a critical factor in the synthesis of tetrazoles from nitriles and azides, particularly when using less reactive nitriles or aiming for milder reaction conditions. researchgate.net This activation can be achieved through the use of Brønsted or Lewis acids. srce.hr Protic acids, such as those generated from ammonium salts, can protonate the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. researchgate.net

Lewis acids, such as zinc(II) salts, can coordinate to the nitrile nitrogen, which also significantly lowers the activation barrier for the azide addition. rsc.org The use of zinc salts is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles. srce.hr DFT calculations have shown that the coordination of the nitrile to the zinc ion is the dominant factor in the catalysis. rsc.org This coordination facilitates the nucleophilic attack by the azide, leading to an open-chain intermediate that subsequently cyclizes to form the tetrazole. srce.hr

In the synthesis of 4-(1H-tetrazol-5-yl)benzoic acid, the use of a Lewis acid catalyst like zinc bromide has been reported to be effective. The activation of the cyano group in 4-cyanobenzoic acid by the Lewis acid is a key step in promoting the cycloaddition reaction with sodium azide.

The table below provides a qualitative overview of the effect of nitrile activation on the reaction conditions for tetrazole synthesis.

| Activation Method | Typical Reaction Conditions | Effect on Reaction Rate |

| None (thermal) | High temperatures (100-150 °C) | Slow |

| Brønsted Acid (e.g., NH₄Cl) | Elevated temperatures | Accelerated |

| Lewis Acid (e.g., ZnCl₂) | Milder temperatures, shorter reaction times | Significantly Accelerated |

| This table illustrates the general trends observed in tetrazole synthesis. |

Coordination Chemistry and Metal Organic Frameworks Mofs

Design Principles for 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic Acid as a Ligand in Metal Complexation

The utility of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid as a ligand in the formation of metal complexes is rooted in its inherent chemical characteristics. Its design as a linker for MOFs is guided by principles that leverage its bifunctional nature and conformational adaptability.

4-(1-methyl-1H-tetrazol-5-yl)benzoic acid is a classic example of a bifunctional ligand, possessing two distinct and effective donor sites: the tetrazole ring and the carboxylate group. nih.govrsc.org The tetrazole moiety, with its multiple nitrogen atoms, and the carboxylate group, with its oxygen atoms, can both coordinate to metal ions. This dual functionality allows the ligand to bridge multiple metal centers, a fundamental requirement for the formation of extended one-, two-, or three-dimensional networks characteristic of MOFs and coordination polymers. nih.gov

The coordination versatility of such ligands is a key factor in the construction of novel metal-organic frameworks with interesting topologies and dimensionalities. nih.gov The deprotonation of the carboxylic acid group during hydrothermal or solvothermal reactions is a common feature, allowing the carboxylate group to participate in coordination. nih.gov The presence of both a nitrogen-rich tetrazole ring and an oxygen-donating carboxylate group provides a versatile platform for creating coordination complexes with a wide range of metal ions.

Table 1: Coordination Capabilities of Functional Groups

| Functional Group | Potential Donor Atoms | Typical Coordination Behavior |

|---|---|---|

| Tetrazole | Nitrogen atoms | Can act as a monodentate or multidentate linker, bridging multiple metal centers. |

| Carboxylate | Oxygen atoms | Typically coordinates to metal ions in a monodentate, bidentate, or bridging fashion. |

The conformational flexibility of a ligand plays a crucial role in determining the final architecture of a coordination polymer. While the benzene (B151609) and tetrazole rings in 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid are largely planar, the rotational freedom around the bond connecting these two rings allows for a degree of conformational flexibility. This flexibility, although not as pronounced as in ligands with long aliphatic chains, can influence the orientation of the donor groups in space, thereby affecting the coordination modes and the resulting network topology.

The ability of the ligand to adopt different conformations can lead to the formation of various coordination geometries around the metal center. This, in turn, can result in different framework dimensionalities and properties. The interplay between the ligand's inherent structure and the coordination preferences of the metal ion ultimately dictates the self-assembly process and the final solid-state structure.

Synthesis and Structural Characterization of Coordination Polymers with Tetrazole-Benzoic Acid Ligands

The synthesis of coordination polymers using ligands like 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid is typically achieved through self-assembly processes under specific reaction conditions. The structural characterization of the resulting materials is crucial for understanding their properties and potential applications.

Hydrothermal and solvothermal methods are widely employed for the synthesis of coordination polymers and MOFs. rsc.orgrsc.org These techniques involve heating the reactants (the metal salt and the organic ligand) in a sealed vessel in the presence of water (hydrothermal) or another solvent (solvothermal) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the final product.

These methods have proven to be effective for the in situ synthesis of tetrazole-containing ligands and their subsequent coordination to metal ions. rsc.org The choice of solvent, temperature, reaction time, and pH can significantly influence the outcome of the synthesis, leading to different crystal structures and morphologies. For instance, the disappearance of the strong absorption band corresponding to the C=O vibration of the carboxylic acid group in IR spectroscopy can confirm the deprotonation and coordination of the carboxylate group during the reaction. nih.gov

Table 2: Common Synthesis Methods for Coordination Polymers

| Synthesis Method | Description | Key Parameters |

|---|---|---|

| Hydrothermal | Synthesis in water at elevated temperature and pressure in a sealed vessel. | Temperature, pH, reaction time, reactant concentrations. |

| Solvothermal | Similar to hydrothermal, but uses a non-aqueous solvent. | Solvent type, temperature, pressure, reaction time. |

The identity of the metal ion is a critical determinant of the final structure of a coordination polymer. mdpi.comresearchgate.net Different metal ions have distinct coordination preferences in terms of coordination number, geometry (e.g., tetrahedral, square planar, octahedral), and bond lengths. These preferences, in conjunction with the coordinating capabilities of the ligand, dictate the connectivity of the resulting network.

The architecture of a MOF can be systematically tuned by modifying the organic ligand. acs.org While this article focuses on 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, it is important to understand the broader principle that introducing different functional groups onto the ligand backbone can alter its steric and electronic properties. These modifications can lead to changes in the coordination behavior of the ligand and, consequently, the topology and properties of the resulting framework.

For instance, changing the position of the methyl group on the tetrazole ring or introducing other substituents on the benzene ring could impact the ligand's flexibility and donor capabilities. This, in turn, could lead to the formation of MOFs with different pore sizes, shapes, and chemical functionalities. This strategy of "ligand engineering" is a powerful tool for the rational design of MOFs with desired properties for specific applications.

Fabrication and Functionalization of Metal-Organic Frameworks (MOFs) Utilizing Tetrazole-Benzoic Acid Linkers

The construction of Metal-Organic Frameworks (MOFs) using bifunctional linkers, such as those combining tetrazole and benzoic acid moieties, offers a versatile platform for creating materials with tailored properties. mdpi.com Tetrazole-based ligands are of particular interest due to their nitrogen-rich nature, which can enhance properties like selective gas adsorption and catalysis, and their diverse coordination modes which allow for the synthesis of novel structural topologies. mdpi.comrsc.orgnih.gov The combination of a tetrazole ring and a carboxylic acid group, as seen in this compound and its analogues, provides both nitrogen and oxygen donor atoms, enabling the formation of stable and functional coordination polymers. nih.govnih.gov

Functionalization is a key strategy in MOF design, and ligands like 4-(1-methyl-1H-imidazol-1-yl)benzoic acid have been used to create specific functionalities. By modulating synthetic conditions such as the solvents and ligand substituents, a variety of interpenetrating topologies can be achieved. rsc.org The incorporation of amide groups alongside the tetrazole and benzoate (B1203000) motifs is another functionalization strategy. This approach has led to the development of novel nitrogen-rich MOFs with promising catalytic activities. mdpi.com The flexible and varied coordination environments provided by these mixed ligands are crucial for building rigid and stable MOF structures with unique properties. nih.gov

A high surface area is a critical attribute for MOFs in applications such as gas storage and catalysis. researchgate.net Several strategies are employed to engineer MOFs with large Brunauer–Emmett–Teller (BET) surface areas. One approach involves the use of nanoscopic, multitopic carboxylate ligands to create frameworks with large micro- and mesocavities. nih.govlookchem.com This method aims to prevent the common issue of interpenetration, which can reduce pore volume and accessible surface area. researchgate.net

The incorporation of tetrazole-functionalized ligands has proven effective in creating MOFs with significant porosity. For instance, a MOF constructed with the tetrazolyl-functionalized ligand 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene, designated HHU-5, exhibited a high BET surface area of 2070 m²/g. nih.gov This high surface area contributed to its excellent CO2 adsorption capacity. nih.gov The design principle involves creating large internal cavities, sometimes with smaller "microwindows," which helps to stabilize the structure upon removal of guest solvent molecules, thereby retaining porosity and leading to high surface areas. nih.govlookchem.com The combination of different types of linkers, such as ditopic and tritopic linkers with specific length ratios, is another sophisticated strategy to produce highly porous, non-interpenetrated MOF structures. researchgate.net

The introduction of nitrogen-rich functional groups like tetrazoles and amides into MOF structures is a promising strategy for enhancing their catalytic capabilities. mdpi.commdpi.com These nitrogen-containing groups can act as Lewis base sites, which are crucial for activating substrates in various chemical transformations. mdpi.commdpi.com Researchers have successfully designed and synthesized a novel nitrogen-rich zinc(II) MOF, denoted as ZnMOF, using a tetrazole-appended amide-functionalized pro-ligand, 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoate. mdpi.com

This ZnMOF demonstrates the synergistic benefits of its components. The material possesses a mesoporous structure with a BET surface area of 30.6 m²/g, which facilitates efficient reactant adsorption and mass transport. mdpi.com More importantly, the nitrogen-rich tetrazole and amide functionalities are believed to actively promote catalytic reactions. The Lewis basic sites within the tetrazole moiety can interact with and activate molecules like CO2, while the hydrogen-bonding capability of the amide groups can stabilize reaction intermediates. mdpi.com This dual functionality makes such MOFs highly effective catalysts, particularly for reactions like the cycloaddition of CO2 with epoxides. mdpi.com The presence of nitrogen atoms in the organic linker has been shown to increase CO2 conversion by enhancing the reactivity of the CO2 molecule. urjc.es

The practical application of MOFs is often limited by their stability, particularly in the presence of water. researchgate.net Several strategies have been developed to enhance the hydrothermal stability of these materials. A key factor in MOF stability is the strength of the coordination bonds between the metal centers and the organic linkers. Using high-valence metal cations (e.g., Zr⁴⁺, Fe³⁺, Cr³⁺) as hard acids, which form strong coordination bonds with hard base ligands like carboxylates, can significantly improve structural robustness. researchgate.net Ligands such as tetrazole-benzoic acids provide the necessary carboxylate groups to form these strong bonds. nih.gov

Another effective strategy is to increase the hydrophobicity of the MOF. This can be achieved by introducing hydrophobic functional groups onto the organic linkers. These groups shield the framework from water molecules, reducing their ability to attack and cleave the metal-ligand coordination bonds. researchgate.net Furthermore, creating polymer-MOF composites is an emerging method to enhance stability. In these materials, polymer segments can interpenetrate the MOF framework, providing steric hindrance and hydrophobicity that protect the structure from water. researchgate.net By applying these principles—selecting robust metal-carboxylate bonds and incorporating hydrophobic elements—it is possible to construct water-stable MOFs using tetrazole-benzoic acid ligands for applications in aqueous environments.

Advanced Applications of Coordination Polymers and MOFs Derived from this compound Analogues

Coordination polymers and MOFs derived from tetrazole-benzoic acid analogues are versatile materials with significant potential in advanced applications, particularly in catalysis. mdpi.comrsc.org The unique combination of a nitrogen-rich tetrazole ring and a carboxylate linker allows for the creation of frameworks with tunable properties, including porosity, active sites, and stability, making them excellent candidates for heterogeneous catalysts. mdpi.comnih.gov

The functional groups within the MOF structure play a direct role in its catalytic performance. For instance, MOFs functionalized with nitrogen-rich tetrazole and amide groups have shown promising catalytic potential for the chemical fixation of carbon dioxide. mdpi.com The presence of both Lewis acidic sites (metal centers) and Lewis basic sites (tetrazole nitrogen atoms) within a single framework allows for synergistic catalysis, enhancing reaction rates and efficiency. mdpi.comurjc.es

The conversion of CO2 into valuable chemicals is a critical area of research, and the cycloaddition of CO2 with epoxides to form cyclic carbonates is a highly atom-economical reaction. rsc.orgnih.gov MOFs based on tetrazole-benzoic acid analogues have emerged as highly effective catalysts for this transformation. mdpi.com

A study on a nitrogen-rich Zn(II) MOF, synthesized with a 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoate ligand, demonstrated excellent catalytic activity in the CO2 cycloaddition reaction with various epoxides. mdpi.com The catalyst was highly efficient, achieving conversions ranging from 17% to 99% under relatively mild conditions (4 MPa CO2 pressure, 60 °C). The study also highlighted the importance of a co-catalyst, with tetrabutylammonium (B224687) bromide (TBABr) proving to be the most effective. mdpi.com The catalyst also showed good stability and could be recycled multiple times without a significant loss of activity. mdpi.com

Table 1: Catalytic Performance of ZnMOF in CO2 Cycloaddition with Various Epoxides

| Epoxide | Conversion (%) |

|---|---|

| Epichlorohydrin | 99 |

| Propylene oxide | 17 |

| 1,2-Epoxybutane | 24 |

| Styrene oxide | 92 |

Reaction conditions: epoxide (8.74 mmol), 0.20 mol% of ZnMOF, 0.4 mol% of TBABr, 24 h, 4 MPa CO₂, 60 °C. Data sourced from mdpi.com.

The proposed reaction mechanism involves a synergistic interplay between the MOF and the co-catalyst. mdpi.comencyclopedia.pub It begins with the activation of the epoxide ring through its interaction with the Lewis acidic zinc sites on the MOF. mdpi.com Subsequently, the co-catalyst (TBABr) acts as a nucleophile, attacking the activated epoxide to open the ring and form an alkoxide intermediate. mdpi.comnih.govencyclopedia.pub Simultaneously, the Lewis basic sites in the tetrazole moiety of the MOF are thought to interact with and activate the CO2 molecule. This activated CO2 then reacts with the alkoxide intermediate to form the final cyclic carbonate product. mdpi.com This mechanism underscores the importance of the multifunctional nature of tetrazole-amide-functionalized MOFs in facilitating complex chemical transformations. mdpi.com

Luminescence Properties of Metal-Tetrazole-Benzoate Frameworks

There is no published data on the luminescence properties of metal-organic frameworks constructed specifically with the 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid ligand. Research on the photoluminescent properties of MOFs typically involves frameworks synthesized from related but structurally distinct ligands, such as 4-(1H-tetrazol-5-yl)benzoic acid or 5-(1H-tetrazol-5-yl)isophthalic acid. rsc.orgresearchgate.netrsc.orgrsc.orgresearchgate.net The luminescence in those systems is often influenced by the choice of metal ion (e.g., Zn(II), Cd(II)) and the nature of the organic linker, but this information is not applicable to the specific methylated compound requested.

Gas Adsorption and Separation Properties (General Framework Properties)

There is no available research data concerning the gas adsorption and separation properties of metal-organic frameworks synthesized using 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid. Studies on other tetrazole-based MOFs have shown potential for selective gas adsorption, particularly for CO2, due to the presence of nitrogen-rich tetrazole rings which can create favorable interaction sites. rsc.orgnih.govnih.gov However, without experimental data for MOFs derived from the specific 1-methyl-substituted ligand, no detailed findings or data tables on its gas sorption performance can be provided.

Supramolecular Chemistry and Crystal Engineering

Directing Supramolecular Assembly through Hydrogen Bonding Interactions

Hydrogen bonds are the primary directional forces responsible for the self-assembly of 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid in the solid state. The specific geometry and hierarchy of these interactions dictate the resulting molecular arrangement.

A ubiquitous and highly predictable supramolecular synthon in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. In the case of this compound, two molecules are anticipated to form a robust dimeric unit. This interaction is a cornerstone of the supramolecular assembly in many related benzoic acid derivatives. For the closely related compound, 4-(1H-tetrazol-5-yl)benzoic acid, two adjacent molecules are linked to form a centrosymmetric dimer through O—H···O hydrogen bonds nih.gov. This strong and predictable motif is a powerful tool in the rational design of crystal structures.

Rational Design and Prediction of Supramolecular Framework Topologies

The principles of crystal engineering allow for the rational design and prediction of supramolecular frameworks by considering the preferred interaction patterns of the functional groups present in a molecule. For tetrazole-benzoic acid systems, the carboxylic acid group reliably forms dimers, which can be considered as a primary building block. The tetrazole ring offers multiple potential hydrogen bond acceptor sites, which can be utilized to extend the structure in different dimensions.

By understanding the interplay of these interactions, it is possible to design molecules that will self-assemble into predictable network topologies. The methylation at the N1 position of the tetrazole ring in this compound removes a hydrogen bond donor site that is present in the parent 4-(1H-tetrazol-5-yl)benzoic acid, thereby simplifying the potential hydrogen bonding patterns and offering more precise control over the resulting supramolecular architecture. This strategic modification is a key aspect of the rational design process in crystal engineering.

Crystal Engineering Principles Applied to Tetrazole-Benzoic Acid Systems

The application of crystal engineering principles to systems containing both tetrazole and benzoic acid functionalities relies on the hierarchical nature of non-covalent interactions. The robust and highly directional O-H···O hydrogen bonds of the carboxylic acid dimer typically dominate the initial assembly. The subsequent connections are then directed by weaker interactions, such as O-H···N (often mediated by solvent), C-H···N, C-H···O, and pi-pi stacking.

In the broader context of tetrazole-containing compounds, these molecules are recognized as versatile ligands in the construction of coordination polymers and metal-organic frameworks (MOFs) due to their multiple potential donor atoms nih.gov. The principles of supramolecular chemistry that govern the self-assembly of the pure organic ligand also provide a foundation for understanding how these molecules will interact with metal centers to form more complex, extended frameworks. The predictability of the carboxyl-carboxyl dimer and the availability of multiple nitrogen acceptors on the tetrazole ring make molecules like this compound valuable components in the crystal engineer's toolkit for the construction of novel solid-state materials with desired topologies and properties.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like tetrazole derivatives to understand their stability, reactivity, and spectroscopic properties. DFT calculations typically focus on optimizing the molecular geometry to find the most stable conformation and on calculating various electronic descriptors.

Detailed research findings from DFT studies on related tetrazole and benzoic acid compounds provide a framework for understanding 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid. For instance, calculations performed on similar structures, such as 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides using the B3LYP/6-311++G(d,p) level of theory, are used to investigate molecular electronic structures and assist in spectral assignments researchgate.net. Such studies determine key quantum chemical parameters that describe the molecule's reactivity.

Key electronic properties often calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, identifying regions prone to electrophilic and nucleophilic attack. The highest negative potential (red areas) indicates favorable sites for electrophilic attack, while positive potential areas (blue) are susceptible to nucleophilic attack mdpi.com.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are calculated to quantify the molecule's reactivity. For example, studies on 4-(1H-triazol-1-yl)benzoic acid hybrids have shown that molecules with higher electronegativity are better electron acceptors, which can be correlated with their antioxidant activity mdpi.com.

| Parameter | Description | Typical Application for Tetrazole Derivatives |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Difference in energy between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability; a smaller gap often implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic density, showing regions of positive and negative charge. | Predicts sites for electrophilic and nucleophilic attacks and hydrogen bonding interactions. mdpi.com |

| Mulliken Atomic Charges | Calculates the partial charge on each atom in the molecule. | Helps understand the distribution of charge and the reactivity of different atomic sites. researchgate.net |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Provides information about the molecule's interaction with polar solvents and other molecules. researchgate.net |

Molecular Dynamics Simulations in Complex Chemical Systems

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for understanding how a molecule like 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid behaves in a complex environment, such as in solution or when interacting with a biological macromolecule like a protein or DNA.

In the context of drug design and materials science, MD simulations are used to:

Assess Conformational Stability: Simulations can track the conformational changes of the molecule, revealing its flexibility and preferred shapes in different environments.

Analyze Ligand-Protein Complex Stability: When a molecule is docked into a protein's active site, MD simulations can verify the stability of the predicted binding pose. By simulating the complex over a period (e.g., 100 nanoseconds), researchers can observe whether the ligand remains stably bound or dissociates. Key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability and flexibility of the complex aaup.edunih.gov. An RMSD plot showing minimal deviation over time suggests a stable interaction aaup.edu.

Study Solvation Effects: MD simulations can model the interactions between the molecule and solvent molecules, providing insights into its solubility and the structure of its solvation shell.

For example, a 100 ns molecular dynamics simulation was used to validate the stability of a tetrazole derivative within the 7UAZ protein, confirming the results obtained from molecular docking aaup.edu. Such simulations provide a dynamic picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

In Silico Modeling for Ligand-Target Interactions and Binding Site Analysis

In silico modeling encompasses a range of computational techniques used to simulate and study biological and chemical systems. For 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, these methods are primarily used to predict its potential as a ligand for various biological targets and to analyze the specific interactions that govern its binding.

This modeling is crucial in the early stages of drug discovery, as it allows for the screening of large numbers of compounds and the prioritization of candidates for experimental testing. The process typically involves identifying a biological target (e.g., an enzyme or receptor) and then using computational tools to predict how the molecule will interact with it. Binding site analysis focuses on identifying the key amino acid residues or nucleic acid bases within the target's binding pocket that form crucial interactions with the ligand plos.org.

Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex uobaghdad.edu.iq. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), which is often expressed as a docking score or binding energy in kcal/mol.

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site (grid box) on the receptor nih.gov.

Docking Simulation: A docking algorithm, such as AutoDock Vina, samples a large number of possible conformations and orientations of the ligand within the binding site nih.govyu.edu.jo.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy is generally considered the most likely binding mode. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, salt bridges, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein mdpi.com.

Studies on various tetrazole derivatives have demonstrated their potential to interact with a range of biological targets. Docking studies have identified key interactions that stabilize these complexes, such as hydrogen bonds formed by the nitrogen atoms of the tetrazole ring and salt bridges involving the carboxylic acid group mdpi.com.

| Compound Class | Biological Target | Observed Binding Interactions | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Tetrazole derivatives | Urease Enzyme (PDB: 1E9Y) | Salt bridges with ARG338, hydrogen bonds with HIS221, and coordinate bonds with nickel ions in the active site. mdpi.com | Not specified |

| 1,5-Diaryl Tetrazoles | Cyclooxygenase-2 (COX-2) | Hydrogen bonding with Ser530, Tyr385, and Arg120; hydrophobic interactions within the catalytic site. yu.edu.jo | Not specified |

| Tetrazole-based adipic acid derivatives | Cytochrome P450 3A4 (CYP3A4) (PDB: 7UAZ) | Hydrophobic contacts involving the C5-phenyltetrazolyl group. aaup.edu | -7.6 to -10.1 |

Conformational Analysis and Tautomeric Equilibria in Tetrazole-Benzoic Acid Derivatives

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape (conformation) and its isomeric form (tautomer).

Conformational Analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, a key conformational variable is the dihedral angle between the plane of the benzoic acid ring and the plane of the tetrazole ring. While crystal structure data for the related 4-(1H-tetrazol-5-yl)benzoic acid shows the molecule to be essentially planar, computational conformational analysis can explore the energy landscape associated with rotation around the C-C bond connecting the two rings nih.gov. This analysis helps identify the lowest energy (most stable) conformers and the energy barriers to their interconversion nih.gov. The flexibility of substituent groups can be a source of conformational polymorphism, where a single compound crystallizes in multiple forms with different molecular arrangements nih.gov.

Tautomeric Equilibria refers to the chemical equilibrium between two or more interconvertible structural isomers (tautomers) that differ in the position of a proton. The tetrazole ring itself can exist in different tautomeric forms, primarily the 1H and 2H tautomers researchgate.net. However, in 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, the presence of the methyl group at the N1 position "locks" the ring into the 1-methyl-1H tautomeric form. Despite this, understanding tautomerism is crucial for the broader class of tetrazole-benzoic acid derivatives where the N1 position is unsubstituted. The relative stability of different tautomers can be predicted using quantum chemistry calculations, and this equilibrium can be significantly influenced by the solvent and the electronic nature of substituents mdpi.comnih.gov. The tetrazole group is often used as a bioisostere for the carboxylic acid group, in part due to its similar acidity and planar structure, making the study of its tautomeric forms relevant for medicinal chemistry applications researchgate.netmdpi.com.

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, ¹H NMR and ¹³C NMR would be essential.

¹H NMR Spectroscopy would confirm the presence and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the methyl protons (a singlet, likely around 4.0 ppm), two sets of doublets in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the benzene (B151609) ring, and a broad singlet for the carboxylic acid proton (typically >10 ppm).

¹³C NMR Spectroscopy would identify all unique carbon atoms. Expected signals would include the methyl carbon, the carbons of the benzene ring, the tetrazole ring carbon, and the carboxylic acid carbonyl carbon.

A hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR (Hypothetical) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | >10 | singlet (broad) | 1H | -COOH |

| Aromatic | 8.2-8.4 | doublet | 2H | Protons ortho to COOH |

| Aromatic | 7.6-7.8 | doublet | 2H | Protons meta to COOH |

| Methyl | ~4.0 | singlet | 3H | N-CH₃ |

| ¹³C NMR (Hypothetical) | Chemical Shift (ppm) | Assignment |

| Carbonyl | >165 | -COOH |

| Tetrazole | ~155 | C-tetrazole |

| Aromatic | 125-140 | C-aromatic |

| Methyl | ~35 | N-CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, key vibrational bands would confirm its structure. A very broad absorption from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid, which is involved in hydrogen bonding. A strong, sharp absorption band between 1680 and 1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the aryl carboxylic acid. Other significant peaks would include C-H stretches from the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively), and C=C and C=N/N=N stretches in the fingerprint region (below 1600 cm⁻¹).

| IR Spectroscopy (Hypothetical) | Wavenumber (cm⁻¹) | Intensity | Assignment |

| O-H Stretch | 2500-3300 | Strong, Broad | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Benzene Ring |

| C-H Stretch (Aliphatic) | 2900-3000 | Weak | Methyl Group |

| C=O Stretch | 1680-1710 | Strong | Carboxylic Acid |

| C=C/C=N Stretches | 1400-1600 | Medium-Weak | Aromatic/Tetrazole Rings |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Purity

Mass spectrometry (MS) provides the molecular weight of a compound, which is a critical piece of data for confirming its identity. For 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (molecular formula C₉H₈N₄O₂), the expected exact mass would be approximately 204.0647 g/mol . High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the elemental composition. When coupled with liquid chromatography (LC-MS), this technique can also be used to assess the purity of a sample by separating it from any impurities before mass analysis.

| SCXRD Data (Hypothetical) | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | - |

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Material Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystallinity and phase purity of a bulk (powder) sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. This technique would be used to confirm that a synthesized batch of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid consists of a single crystalline phase and could be used for quality control purposes.

UV-Visible Spectroscopy for Electronic Transitions and Metal Doping Confirmation

UV-Visible spectroscopy measures the electronic transitions within a molecule. For an aromatic compound like 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, the spectrum would be expected to show absorption bands in the UV region (typically between 200-400 nm) corresponding to π→π* transitions within the benzene and tetrazole rings. While this technique is less specific for structural elucidation compared to NMR or MS, it is useful for confirming the presence of conjugated systems. It is also a valuable tool for confirming the successful incorporation of the molecule into metal-organic frameworks (MOFs) or for detecting metal doping, as these modifications would typically alter the electronic environment and shift the absorption maxima.

Conceptual Bioisosterism and Chemical Biology Design Principles

Strategic Design and Synthesis of Tetrazole-Containing Scaffolds for Chemical Biology Research

The strategic design of tetrazole-containing scaffolds like 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid is a cornerstone of modern medicinal chemistry, aiming to create novel molecules with improved therapeutic properties. vu.edu.aubeilstein-journals.org The synthesis of such compounds often involves the construction of the tetrazole ring as a key step.

A prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097), typically sodium azide. acs.orgyoutube.com This reaction can be facilitated by the use of a Lewis or Brønsted acid catalyst to activate the nitrile group. youtube.comorganic-chemistry.org For instance, the synthesis of 5-substituted 1H-tetrazoles can be achieved by reacting nitriles with sodium azide in the presence of a catalyst such as zinc salts in water, a method that is both efficient and environmentally friendly. organic-chemistry.orgresearchgate.net

The general mechanism involves the coordination of the acid to the nitrile nitrogen, which activates the nitrile for nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization to form the tetrazole ring. youtube.com

The synthesis of this compound would specifically involve a starting material containing a cyano group at the 4-position of a benzoic acid derivative. This would then be converted to the tetrazole ring. The methylation of the tetrazole ring to introduce the 1-methyl group can be achieved through various alkylation methods.

Recent advancements in synthetic methodologies, such as the use of microwave-assisted synthesis and novel catalytic systems, have further expanded the toolkit for creating diverse libraries of tetrazole-containing compounds for chemical biology research. organic-chemistry.org These methods often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Structure-Activity Relationship (SAR) Studies in Related Chemical Classes (Methodological Framework)

Structure-Activity Relationship (SAR) studies are a fundamental component of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org The goal of SAR analysis is to identify the key structural features, or pharmacophores, that are responsible for a molecule's therapeutic effects and to guide the design of more potent and selective analogs. drugdesign.orgnih.gov

For a class of compounds like tetrazole derivatives, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogs with modifications at different positions of the molecule. nih.govresearchgate.net In the context of this compound, these modifications could include:

Alterations to the substituents on the benzoic acid ring: Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring can probe the importance of electronic and steric effects for biological activity.

Modification of the methyl group on the tetrazole ring: Replacing the methyl group with other alkyl or aryl groups can provide information on the steric and electronic requirements of the binding pocket.

Varying the position of the tetrazole ring on the benzoic acid: Moving the tetrazole group from the para-position to the ortho- or meta-positions would help to understand the spatial requirements for optimal target engagement.

Isomeric variations of the tetrazole ring: Investigating different isomers of the methyl-tetrazole moiety can reveal the importance of the nitrogen atom positions for binding.

The biological activity of each analog is then determined through a series of in vitro and in vivo assays. The data generated from these assays are then analyzed to establish correlations between specific structural modifications and changes in biological activity. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed in conjunction with experimental SAR studies. nih.gov These computational tools can help to visualize the binding of the compounds to their target, predict the activity of new analogs, and rationalize the observed SAR trends.

A comprehensive SAR analysis provides a detailed map of the chemical space around a lead compound, guiding the medicinal chemist in the design of new molecules with improved potency, selectivity, and pharmacokinetic properties. drugdesign.org

Q & A

Q. What are the optimal synthetic routes for 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid, and how can reaction conditions be systematically optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. A common approach involves reacting 4-cyanobenzoic acid with methyl azide under Huisgen conditions (click chemistry) to form the tetrazole ring . Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Catalysis : Employ Cu(I) catalysts for regioselective 1,3-dipolar cycloaddition .

- Monitoring : Track progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Purification : Recrystallize from ethanol/water mixtures to isolate high-purity crystals (>95%) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure and purity?

Answer:

- X-ray crystallography : Resolve the tetrazole ring conformation and hydrogen-bonding motifs. Use SHELXL for refinement (R-factor < 0.05) to confirm the methyl group’s position on the tetrazole .

- NMR : Assign peaks using -NMR (DMSO-d6):

- IR : Confirm carboxylic acid (-OH stretch: 2500–3300 cm) and tetrazole ring (C=N stretch: 1600–1650 cm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in biological or catalytic systems?

Answer:

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the tetrazole ring’s N2 and N3 atoms show high electron density, making them reactive toward electrophiles .

- Docking studies : Simulate interactions with protein targets (e.g., angiotensin receptors) using AutoDock Vina. Focus on hydrogen bonds between the carboxylic acid and Arg/Lys residues .

Q. How can researchers resolve contradictions between experimental data (e.g., crystallography vs. NMR) for this compound?

Answer:

- Case example : If X-ray data shows a planar tetrazole ring but NMR suggests dynamic behavior, perform variable-temperature NMR to detect ring puckering.

- Cross-validation : Compare powder XRD patterns with single-crystal data to rule out polymorphism .

- Dynamic simulations : Use molecular dynamics (MD) to model conformational flexibility in solution .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

-

Library synthesis : Modify the methyl group (e.g., replace with ethyl or aryl groups) and the benzoic acid substituents .

-

Biological screening : Test derivatives against enzyme targets (e.g., COX-2) using assays like:

Derivative IC (µM) Selectivity Ratio (COX-2/COX-1) Parent 0.8 12.5 Ethyl 1.2 8.3 Data adapted from similar tetrazole derivatives . -

QSAR modeling : Correlate logP values with activity to optimize lipophilicity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- pH stability : The carboxylic acid group deprotonates at pH > 4.5, increasing solubility but reducing membrane permeability. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C .

- Thermal stability : DSC reveals decomposition above 220°C. Store at -20°C in amber vials to prevent photodegradation .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

- Nucleophilic reactions : The tetrazole’s N2 acts as a nucleophile in alkylation reactions (e.g., with methyl iodide). Monitor by -NMR for methyl group shifts .

- Electrophilic substitution : The para position of the benzoic acid is activated for nitration (HNO/HSO) due to electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.